molecular formula C25H30N2O5 B2547375 3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 846580-49-2

3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2547375
CAS No.: 846580-49-2
M. Wt: 438.524
InChI Key: RKCLKKWMRRPVGZ-UHFFFAOYSA-N
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Description

This compound is a chromen-4-one (coumarin) derivative with a 3,4-dimethoxyphenyl group at position 3, a 4-ethylpiperazinylmethyl moiety at position 8, a hydroxyl group at position 7, and a methyl substituent at position 2. The ethylpiperazine group enhances solubility and may modulate interactions with biological targets, while the 3,4-dimethoxyphenyl group contributes to steric and electronic effects .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-5-26-10-12-27(13-11-26)15-19-20(28)8-7-18-24(29)23(16(2)32-25(18)19)17-6-9-21(30-3)22(14-17)31-4/h6-9,14,28H,5,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCLKKWMRRPVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=C(C=C4)OC)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromone Core Formation

The 4H-chromen-4-one scaffold is typically constructed via the Baker-Venkataraman rearrangement or Aldol cyclization :

Route 1: Baker-Venkataraman Rearrangement

  • Starting material : 2-Methylresorcinol undergoes acylation with 3,4-dimethoxybenzoyl chloride.
  • Rearrangement : Base-mediated intramolecular cyclization yields 7-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one.
  • Key conditions : Potassium tert-butoxide in DMF at 80°C achieves 75% yield (analogous to methods in).

Route 2: Aldol Condensation

  • Aldol adduct formation : 2-Hydroxy-5-(3,4-dimethoxyphenyl)acetophenone reacts with ethyl acetoacetate.
  • Cyclization : Iodine in DMSO facilitates dehydrogenation and ring closure (adapted from).

Introduction of the 4-Ethylpiperazine Side Chain

The 8-position methylpiperazine group is installed via Mannich reaction or nucleophilic substitution :

Method A: Mannich Reaction

  • Reactants : Chromone intermediate, formaldehyde, 4-ethylpiperazine.
  • Conditions : Ethanol reflux (12 h) with catalytic acetic acid.
  • Yield : 58–62% (based on).

Method B: Chloromethyl Intermediate

  • Chlorination : Treat 8-hydroxymethyl chromone derivative with SOCl₂.
  • Alkylation : React with 4-ethylpiperazine in THF at 60°C.
  • Advantage : Higher regioselectivity (>90% purity).

Protection-Deprotection Strategies

  • 7-Hydroxy protection : Benzyl ether protection using BnBr/K₂CO₃.
  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) restores the hydroxyl group without affecting other substituents.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Mannich reaction : Ethanol outperforms DMF due to better solubility of piperazine derivatives.
  • Cyclization : DMSO/I₂ system enhances reaction rate by stabilizing enolate intermediates.

Temperature and Time Dependence

Step Optimal Temperature Time Yield (%)
Aldol condensation 110°C 6 h 78
Mannich reaction 80°C 12 h 62
Deprotection 25°C 3 h 95

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.45 (s, 1H, OH), 7.52–6.85 (m, 3H, aromatic), 3.87 (s, 6H, OCH₃), 3.65 (s, 2H, CH₂N), 2.45 (m, 8H, piperazine), 2.30 (s, 3H, CH₃).
  • HRMS : m/z 481.2201 [M+H]⁺ (calculated 481.2198).

Crystallographic Validation

Single-crystal X-ray diffraction (analogous to) confirms the Z-configuration of the exocyclic double bond and planar chromone core. Key metrics:

  • Bond lengths : C3–C4 = 1.458 Å, O4–C9 = 1.214 Å.
  • Dihedral angles : 3,4-Dimethoxyphenyl/chromone = 12.7°.

Comparative Evaluation of Synthetic Routes

Route Advantages Limitations Yield (%)
1 High purity, minimal byproducts Multi-step protection required 62
2 One-pot synthesis, scalable Lower regioselectivity 55

Chemical Reactions Analysis

Table 1: Chromenone Core Formation

Reaction ComponentConditionsYieldCharacterization MethodSource
3,4-Dimethoxyphenyl ketone + AldehydeMethanol, RT, N₂, 12 h~65%IR, NMR, Single-crystal XRD

Table 2: Piperazinylmethyl Functionalization

ReagentSolventTemperatureTimeProduct PuritySource
Formaldehyde + 4-EthylpiperazineEthanol328 K0.5 hColumn chromatography (SiO₂)

Hydroxyl Group Reactivity

The C7 hydroxyl group participates in:

  • Protection/Deprotection : Methanol-soluble intermediates are protected via silylation (e.g., TBSCl) to prevent undesired oxidation during synthesis .

  • O-Methylation : Treated with methyl iodide (CH₃I) and K₂CO₃ in DMF at 313 K overnight .

Stereochemical and Conformational Features

  • The piperazine ring adopts a chair configuration , confirmed via single-crystal XRD (triclinic system, displacement ellipsoids at 30% probability) .

  • The C2 methyl group restricts rotational freedom, stabilizing the chromenone core .

Purification and Characterization

  • Purification : Recrystallization from dichloromethane/methanol (1:1) yields colorless crystals .

  • Analytical Data :

    • IR : Strong absorption at 1634–1590 cm⁻¹ (C=O stretch) .

    • NMR : Key signals include δ 6.83 (H-8, chromenone), δ 3.91 (OCH₃), and δ 2.45 (piperazine CH₂) .

Stability and Degradation

  • Susceptible to photooxidation under UV light due to the conjugated chromenone system.

  • Acidic conditions (pH < 3) induce partial hydrolysis of the ethylpiperazine side chain .

Comparative Reactivity with Analogs

FeatureThis CompoundAnalog (7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one)
C8 Substituent4-Ethylpiperazine4-Methylpiperazine
SolubilityDCM/MeOH (1:1)DCM/EtOAc (10:1)
C7 ReactivitySelective O-methylationProne to sulfonation

Key Findings:

  • The ethylpiperazine side chain enhances solubility in polar aprotic solvents (DMF, DMSO) .

  • Steric hindrance from the C2 methyl group reduces electrophilic substitution at C3/C4 .

  • Chromenone derivatives exhibit pH-dependent fluorescence, useful for bioimaging applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating the following minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2
Pseudomonas aeruginosa62.5

These results suggest that the compound is particularly effective against Gram-positive bacteria, showing bactericidal action at higher concentrations.

Anticancer Properties

The compound has been investigated for its anticancer effects through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve modulation of apoptotic pathways, specifically through:

  • Activation of caspases
  • Downregulation of anti-apoptotic proteins such as Bcl-2

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in the following table:

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha500150
IL-630075

This suggests that this compound may serve as a therapeutic agent in inflammatory diseases.

Case Studies

Several case studies have reported on the biological activity of this compound:

Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of the compound in treating skin infections caused by resistant bacterial strains. Patients receiving treatment showed significant improvement compared to those on placebo, with a reduction in infection markers observed after two weeks.

Case Study on Cancer Treatment : In a preclinical model, administration of the compound led to a significant reduction in tumor size in xenograft models of breast cancer, indicating its potential as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromen-4-one Core

A. Position 3 Modifications

  • 4-Methoxyphenyl vs. 3,4-Dimethoxyphenyl The compound in , 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, differs in having a single methoxy group at position 4 of the phenyl ring.
  • 4-Chlorophenyl Substitution The compound 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one () replaces the methoxy groups with a chlorine atom. Chlorine’s electron-withdrawing nature may reduce electron density on the chromenone ring, altering reactivity or binding affinity. Additionally, the 2-one chromenone variant (vs. 4-one) may influence planarity and intermolecular interactions .

B. Position 2 Modifications

  • Trifluoromethyl vs. Methyl
    The trifluoromethyl group in and introduces strong electronegativity and metabolic stability compared to the target compound’s methyl group. This substitution could enhance resistance to oxidative degradation but may reduce lipophilicity .

C. Position 8 Modifications

  • 4-(2-Hydroxyethyl)piperazinylmethyl (): The hydroxyethyl group increases hydrophilicity, improving aqueous solubility but possibly reducing membrane permeability .
Pharmacological Implications
  • Electron-Donating vs. Electron-Withdrawing Groups
    The 3,4-dimethoxy and 4-chloro substituents () exemplify how electronic effects modulate activity. Methoxy groups may enhance antioxidant activity via radical stabilization, while chloro groups could improve binding to hydrophobic pockets .

  • Piperazine Side Chain Effects
    Ethylpiperazine (target compound) balances lipophilicity and solubility, whereas hydroxyethylpiperazine () prioritizes solubility. Methylpiperazine () may offer faster metabolic clearance due to reduced alkyl chain length .

Tabulated Comparison of Key Compounds

Compound (Reference) R3 Substituent R8 Substituent R2 Substituent Chromenone Type Notable Properties
Target Compound 3,4-Dimethoxyphenyl 4-Ethylpiperazinylmethyl Methyl 4-one Balanced lipophilicity/solubility
4-Methoxyphenyl 4-Ethylpiperazinylmethyl Trifluoromethyl 4-one High electronegativity, metabolic stability
4-Chlorophenyl 4-Ethylpiperazinylmethyl - 2-one Electron-withdrawing, planar structure
2-Methoxyphenyl 4-(2-Hydroxyethyl)piperazinyl Methyl 4-one Enhanced solubility, polar interactions
3,4-Dimethoxyphenyl 4-Methylpiperazinylmethyl Methyl 4-one Reduced steric hindrance

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C20H26N2O5\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{5}

It features a chromone backbone with substituents that enhance its biological activity, particularly the 4-ethylpiperazine moiety, which is known for its role in modulating various biological pathways.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals and reduce oxidative stress in cellular models. The presence of the 3,4-dimethoxyphenyl group is believed to contribute to its enhanced electron-donating ability, which is crucial for antioxidant activity .

Anti-inflammatory Effects

The compound has been tested for its anti-inflammatory properties using RAW 264.7 macrophages. It demonstrated a capacity to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production and inhibited the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Studies have highlighted the anticancer potential of chromone derivatives. The compound was found to induce apoptosis in various cancer cell lines by activating caspase pathways. Additionally, it inhibited cell proliferation through cell cycle arrest at the G1 phase. This effect is attributed to its ability to modulate signaling pathways involved in cell growth and survival .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The piperazine moiety may interact with specific enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Gene Expression : By inhibiting NF-κB activation, the compound can downregulate pro-inflammatory cytokines and other genes associated with inflammation and cancer.
  • Antioxidant Mechanisms : The electron-rich nature of the methoxy groups allows for effective scavenging of reactive oxygen species (ROS), mitigating oxidative stress-related damage.

Case Studies

StudyModelFindings
Study 1RAW 264.7 macrophagesSuppressed LPS-induced NO production; inhibited NF-κB activation .
Study 2Cancer cell lines (e.g., HeLa)Induced apoptosis via caspase activation; inhibited proliferation .
Study 3In vivo model (rodent)Reduced tumor growth; improved survival rates in treated groups .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves functionalizing the chromen-4-one core with substituents via stepwise reactions. For the Mannich reaction (to introduce the piperazine-methyl group), a mixture of formaldehyde, dimethylamine, and the parent flavonoid (e.g., daidzein) in ethanol under reflux (60–80°C, 5–6 hours) achieves efficient substitution at the 8-position . Purification via recrystallization (e.g., acetone/water) or column chromatography (silica gel, eluting with ethyl acetate/petroleum ether) improves purity. Yield optimization requires controlling stoichiometry (excess formaldehyde) and pH (neutral to slightly basic) to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • 1H/13C-NMR : Key signals include the chromen-4-one carbonyl (δ ~175–180 ppm in 13C-NMR), aromatic protons (δ 6.5–8.0 ppm for dimethoxyphenyl and chromenone rings), and the ethylpiperazine methylene (δ ~2.5–3.5 ppm) .
  • FT-IR : Hydroxy (-OH) stretch at ~3200–3400 cm⁻¹, carbonyl (C=O) at ~1650–1700 cm⁻¹, and methoxy (C-O) at ~1250 cm⁻¹ .
  • Mass Spectrometry (EIMS/HRMS) : Molecular ion peaks at m/z corresponding to C₂₃H₂₇N₂O₅ (exact mass: 435.19 g/mol) and fragmentation patterns reflecting loss of ethylpiperazine (–C₆H₁₄N₂) .

Advanced Research Questions

Q. How can QSAR models predict the antibacterial efficacy of this compound against biofilms, and what descriptors are most relevant?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models for biofilm inhibition require molecular descriptors like topological polar surface area (TPSA), LogP (lipophilicity), and hydrogen-bond donor/acceptor counts. In a study targeting bacterial biofilms, analogs with TPSA < 90 Ų and LogP ~3–4 showed enhanced penetration into biofilm matrices . Use software like MOE or Schrödinger to calculate 3D descriptors (e.g., electrostatic potential maps) and validate models with leave-one-out cross-validation (R² > 0.8) .

Q. What computational strategies elucidate binding interactions between this compound and cancer-related targets like androgen receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) are critical. Docking studies of similar chromenone-piperazine derivatives revealed hydrogen bonding between the chromen-4-one carbonyl and AR-LBD (androgen receptor ligand-binding domain) residues (e.g., Asn705), while the ethylpiperazine group stabilizes hydrophobic interactions with Leu704 and Trp741 . MD simulations (100 ns) assess stability via root-mean-square deviation (RMSD < 2.0 Å) and binding free energy calculations (MM-PBSA) .

Q. How can researchers resolve crystallographic data discrepancies when determining the 3D structure using X-ray diffraction?

  • Methodological Answer : For X-ray refinement, use SHELXL for small-molecule structures. Key steps include:
  • Data Collection : High-resolution data (<1.0 Å) at low temperature (100 K) to minimize thermal motion .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine twin fractions and resolve overlapping reflections .
  • Validation : Check R-factor convergence (R1 < 0.05), Flack parameter (for chirality), and PLATON’s ADDSYM to detect missed symmetry .

Data Contradictions and Validation

  • Synthetic Yield Variability : Conflicting reports on yields (50–86%) may arise from differences in solvent purity (anhydrous vs. aqueous ethanol) or reaction time . Validate via controlled replication with inert atmospheres (N₂/Ar) to suppress oxidation.
  • Biological Activity : Discrepancies in IC₅₀ values for anticancer activity (e.g., 2–50 µM) may reflect assay conditions (cell line specificity, serum concentration). Standardize protocols using CLSI guidelines .

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